REACTION_CXSMILES
|
CS(O)(=O)=O.[Cl:6][C:7]1[N:15]=[CH:14][N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2>O>[Cl:6][C:7]1[N:15]=[CH:14][N:13]=[C:12]2[C:8]=1[NH:9][CH:10]=[N:11]2 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.ClC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes at room temperature the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand in a freezer for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
after which the light yellow precipitate which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with 5 ml of ice water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 55° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2NC=NC2=NC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |